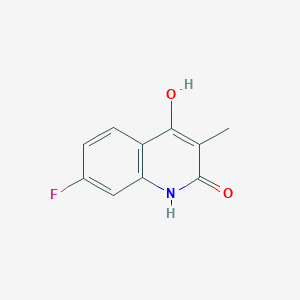
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.18 g/mol . This compound belongs to the class of quinolones, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate fluorinated reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product .
化学反応の分析
Types of Reactions
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline analogs .
科学的研究の応用
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects . Detailed studies have shown that it binds to DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
類似化合物との比較
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone with broad-spectrum antimicrobial activity.
Nalidixic Acid: An older quinolone used primarily for urinary tract infections.
Levofloxacin: Another fluoroquinolone with enhanced activity against respiratory pathogens.
Uniqueness
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is unique due to its specific structural features, such as the presence of a fluorine atom at the 7-position and a hydroxyl group at the 4-position. These modifications contribute to its distinct biological activity and potential therapeutic applications .
特性
分子式 |
C10H8FNO2 |
|---|---|
分子量 |
193.17 g/mol |
IUPAC名 |
7-fluoro-4-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H3,(H2,12,13,14) |
InChIキー |
YIRKRBRJMKQWMB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C(C=C2)F)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


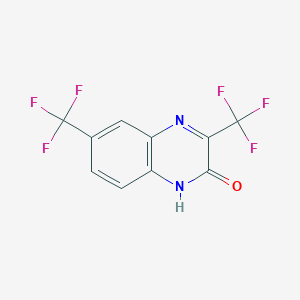
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
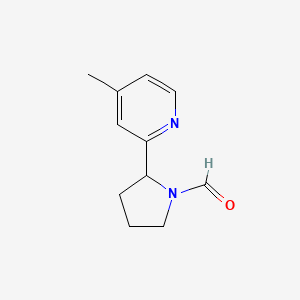
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
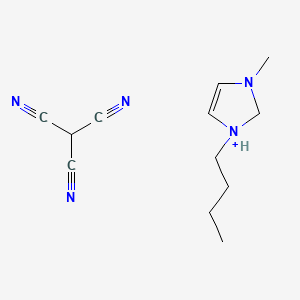
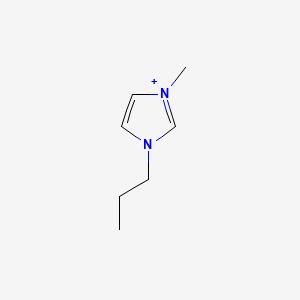
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
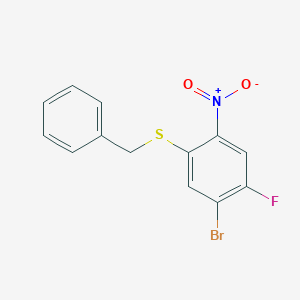
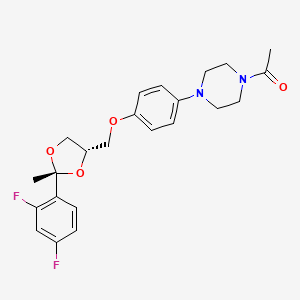
![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
